Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride
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Overview
Description
Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridine ring, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and ester groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-pyridinyl)acetate dihydrochloride can be compared with other similar compounds such as:
Methyl 2-amino-2-(4-pyridinyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-2-(3-pyridinyl)acetate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.
Ethyl 2-amino-2-(4-pyridinyl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical and biochemical reactions.
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;;/h3-6,8H,2,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVMLUKRQWUNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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